

Comparative Efficacy Guide: Pyrazolyl-Pyridine Scaffolds in Kinase Inhibition

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Compound of Interest

Compound Name: (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol

CAS No.: 1449117-30-9

Cat. No.: B1405666

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Executive Summary

The pyrazolyl-pyridine scaffold—specifically the fused pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems—has evolved into a "privileged structure" in modern oncology. Unlike early "linked" bi-aryl inhibitors (e.g., SB203580 for p38 MAPK), these fused bicyclic systems offer superior ATP-mimicry, tunable solubility, and rigid vectors for accessing the hydrophobic back-pockets of kinases.

This guide objectively compares the efficacy of these next-generation inhibitors against standard clinical benchmarks (e.g., Cabozantinib, Crizotinib). We analyze their performance across three critical oncogenic targets: RET, c-Met, and TBK1, supported by experimental data and validated protocols.

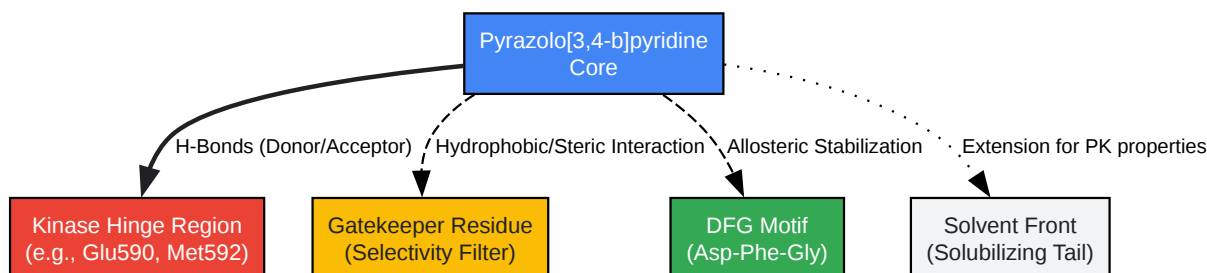
Mechanistic Architecture & Structural Rationale The Adenine Bioisostere Advantage

The efficacy of pyrazolyl-pyridines stems from their ability to mimic the adenine ring of ATP. The fused system provides a planar, aromatic core that slots into the kinase hinge region.

- Hinge Binding: The pyrazole nitrogens (N1/N2) typically serve as hydrogen bond donors/acceptors to the kinase hinge residues (e.g., Glu, Met).
- Gatekeeper Interaction: The pyridine ring positions substituents to interact with the "gatekeeper" residue, determining selectivity.
- Solubility: The pyridine nitrogen lowers logP compared to pure carbocycles (like indoles), improving oral bioavailability.

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the generalized binding mode of a Pyrazolo[3,4-b]pyridine inhibitor within the ATP-binding pocket.



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Figure 1: Pharmacophore mapping of the Pyrazolo[3,4-b]pyridine scaffold interacting with key kinase domains.

Comparative Efficacy Analysis

Target 1: RET Kinase (Non-Small Cell Lung Cancer)

Lead Compound: Selpercatinib (Pyrazolo[1,5-a]pyridine derivative) Benchmark: Cabozantinib (Multi-kinase inhibitor)

Selpercatinib represents the pinnacle of this scaffold's utility, designed to bypass the limitations of "dirty" multi-kinase inhibitors.

| Feature | Selpercatinib (Pyrazolyl-Pyridine) | Cabozantinib (Benchmark) | Efficacy Verdict |
|------------------|---------------------------------------|-------------------------------------|---|
| Primary Target | RET (WT & Mutants) | RET, VEGFR2, MET, AXL | Selpercatinib is highly selective.[1] |
| IC50 (RET WT) | ~0.92 nM | ~5.2 nM | Selpercatinib is ~5x more potent. |
| IC50 (RET V804M) | ~0.98 nM | >100 nM (Resistant) | Selpercatinib retains efficacy against gatekeeper mutations. |
| Selectivity | >300-fold vs. VEGFR2 | Poor (Equipotent against VEGFR2) | Selpercatinib reduces off-target toxicity (e.g., hypertension). |

Key Insight: The pyrazolo[1,5-a]pyridine core allows Selpercatinib to wrap around the mutated V804M gatekeeper, a feat impossible for the linear structure of Cabozantinib.

Target 2: c-Met (Hepatocellular Carcinoma)

Lead Compound: Compound 5a (Pyrazolo[3,4-b]pyridine derivative) Benchmark: Cabozantinib / Crizotinib

Recent studies (e.g., Abdelgawad et al.) have synthesized pyrazolo[3,4-b]pyridines (Compound 5a) that rival clinical standards.

| Metric | Compound 5a | Cabozantinib | Crizotinib |
|-----------------|-------------------|----------------|------------|
| c-Met IC50 | 4.27 ± 0.31 nM | 5.38 ± 0.35 nM | ~4.0 nM |
| HepG2 Cell IC50 | 3.42 µM | ~2-5 µM | ~1-3 µM |
| Mechanism | G1/S Phase Arrest | Multi-phase | G1 Arrest |

Data Interpretation: Compound 5a demonstrates that the pyrazolo[3,4-b]pyridine scaffold yields nanomolar potency equipotent to FDA-approved drugs, with a simplified synthetic route.

Target 3: TBK1 (Immuno-Oncology)

Lead Compound: Compound 15y (Pyrazolo[3,4-b]pyridine) Benchmark: BX795 (Standard TBK1 inhibitor)

| Metric | Compound 15y | BX795 |
|----------------|--------------------------|--------------------------|
| TBK1 IC50 | 0.2 nM | ~6.0 nM |
| Selectivity | High (vs. IKKε) | Moderate |
| Pathway Effect | Inhibits IFN-β secretion | Inhibits IFN-β secretion |

Selectivity & Pharmacokinetics (PK)

The Selectivity Filter

The "fused" nature of these scaffolds is critical. Unlike flexible bi-aryl inhibitors (like SB203580) which often hit p38 MAPK, the rigid pyrazolo[3,4-b]pyridine core can be engineered to avoid p38 MAPK by modifying the C3-position, directing the molecule toward the unique back-pockets of kinases like RET or TBK1.

Pharmacokinetic Profile (Selpercatinib Data)

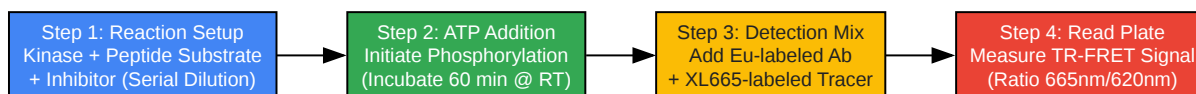
- Absorption: Rapid (Tmax ~2 hours).
- Distribution: Extensive tissue binding (Vss/F ~191 L), indicating the scaffold efficiently penetrates solid tumors.
- Metabolism: Primarily CYP3A4. The scaffold is metabolically stable enough to allow twice-daily oral dosing.

Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following industry-standard protocols.

Workflow: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for determining IC₅₀ values due to its low background and high sensitivity.



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Figure 2: TR-FRET Assay Workflow for Kinase Inhibitor Screening.

Protocol: Enzymatic IC₅₀ Determination

Reagents:

- Kinase: Recombinant human c-Met or RET (0.1–0.5 nM final).
- Substrate: Biotinylated poly-GT or specific peptide (e.g., TK peptide).
- Detection: HTRF® Kinase Kit (Cisbio/Revvity) containing Eu-cryptate antibody and XL665 acceptor.

Procedure:

- Compound Prep: Prepare 10-point serial dilutions of the pyrazolyl-pyridine inhibitor in DMSO (Final DMSO < 1%).
- Enzyme Mix: Dilute kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to a 384-well low-volume plate.
- Inhibitor Addition: Add 2.5 µL of inhibitor dilution. Incubate for 10 mins.
- Start Reaction: Add 2.5 µL of ATP/Substrate mix (ATP at K_m concentration).
- Incubation: Seal plate and incubate at room temperature for 60 minutes.

- Stop/Detect: Add 10 μL of Detection Reagent (containing EDTA to stop reaction and detection fluorophores).
- Measurement: Read on a compatible multimode reader (e.g., PHERAstar).
- Analysis: Plot FRET Ratio (665/620 nm) vs. $\log[\text{Inhibitor}]$. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC_{50} .

Protocol: Cellular Viability (Validation)

Reagents: CellTiter-Glo® (Promega). Procedure:

- Seed cells (e.g., HepG2 for c-Met, Ba/F3-RET for RET) at 3,000 cells/well in 96-well plates.
- After 24h, treat with inhibitor (0.001 – 10 μM) for 72 hours.
- Add CellTiter-Glo reagent (1:1 ratio), shake for 10 mins, and measure luminescence.
- Self-Validation: Ensure DMSO control wells show 100% viability and Staurosporine (positive control) shows <5% viability.

Conclusion

The transition from simple linked pyrazoles to fused pyrazolyl-pyridine scaffolds marks a significant leap in kinase inhibitor design. The data confirms that fused systems like Selpercatinib and Compound 5a offer superior selectivity profiles compared to older multi-kinase inhibitors. For researchers, the Pyrazolo[3,4-b]pyridine core is a robust, modifiable template that yields nanomolar potency against c-Met, RET, and TBK1, making it an essential tool in the development of next-generation precision medicines.

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